molecular formula C7H11NOS B13268463 3-(1,2-Thiazol-5-yl)butan-2-ol

3-(1,2-Thiazol-5-yl)butan-2-ol

Cat. No.: B13268463
M. Wt: 157.24 g/mol
InChI Key: JHBTYSSRQQGSLW-UHFFFAOYSA-N
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Description

3-(1,2-Thiazol-5-yl)butan-2-ol is a secondary alcohol featuring a thiazole heterocycle at the 3-position of its butan-2-ol backbone. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the compound. For instance, heterocyclic alcohols like Bitertanol (a triazole-containing fungicide) demonstrate the importance of such moieties in bioactive molecules .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3-(1,2-thiazol-5-yl)butan-2-ol

InChI

InChI=1S/C7H11NOS/c1-5(6(2)9)7-3-4-8-10-7/h3-6,9H,1-2H3

InChI Key

JHBTYSSRQQGSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NS1)C(C)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Thiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 3-(1,2-Thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

(a) Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
  • Key Differences: Bitertanol substitutes a triazole ring for the thiazole in the target compound. Bitertanol’s biphenyl ether group adds significant hydrophobicity, contrasting with the simpler thiazole substituent in 3-(1,2-Thiazol-5-yl)butan-2-ol.
(b) 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol
  • Key Similarities: Both are branched alcohols with comparable molecular weights (86.13 g/mol). Boiling points differ significantly: 2-Methyl-3-buten-2-ol (98–99°C) vs. 3-Methyl-2-buten-1-ol (140°C), illustrating how hydroxyl group position and branching influence volatility . By analogy, 3-(1,2-Thiazol-5-yl)butan-2-ol’s thiazole ring may elevate its boiling point relative to non-heterocyclic alcohols due to increased polarity and intermolecular interactions.

Physicochemical Properties (Inferred and Observed)

Compound Molecular Formula Boiling Point (°C) Key Structural Features Potential Applications
3-(1,2-Thiazol-5-yl)butan-2-ol C₇H₉NOS Data Unavailable Thiazole ring, secondary alcohol Antimicrobial research?
Bitertanol C₂₀H₂₃N₃O₂ See Table 2 Triazole ring, biphenyl ether Fungicide
2-Methyl-3-buten-2-ol C₅H₁₀O 98–99 Branched tertiary alcohol Solvent, synthetic precursor

Biological Activity

3-(1,2-Thiazol-5-yl)butan-2-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1,2-Thiazol-5-yl)butan-2-ol is C7_{7}H10_{10}N2_{2}OS, with a molecular weight of approximately 186.24 g/mol. The compound features a thiazole ring attached to a butanol moiety, which is crucial for its biological activity. The thiazole ring facilitates interactions with various biological targets, influencing enzyme activities and cellular signaling pathways.

The biological activity of 3-(1,2-Thiazol-5-yl)butan-2-ol is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains. Its mechanism includes disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
  • Antifungal Activity : Studies indicate that it exhibits efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. The SAR studies suggest that modifications in the thiazole structure can enhance its anticancer activity by promoting apoptosis in cancer cells.

Antimicrobial and Antifungal Activity

Research has highlighted the potential of 3-(1,2-Thiazol-5-yl)butan-2-ol as an antimicrobial agent. In vitro studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings underscore the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In vitro assays have demonstrated that 3-(1,2-Thiazol-5-yl)butan-2-ol exhibits significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The IC50_{50} values observed were:

Cell Line IC50_{50} (µg/mL)
A54915
HeLa12

The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the thiazole ring significantly influence the biological activity of 3-(1,2-Thiazol-5-yl)butan-2-ol. Key findings include:

  • Electron-donating groups at specific positions enhance cytotoxicity.
  • The presence of hydroxyl groups increases solubility and bioavailability, contributing to improved antimicrobial efficacy.

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